molecular formula C22H27N5O3S2 B11203125 N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B11203125
M. Wt: 473.6 g/mol
InChI Key: BSLAJKNYULGMMT-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an acetylphenyl group, a diethylamino group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a substitution reaction, often using diethylamine as a reagent.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached via an acylation reaction, typically using acetyl chloride in the presence of a base.

    Final Assembly: The final step involves the coupling of the thiazolopyrimidine core with the acetylphenyl group and the diethylamino group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-ACETYLPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE: can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds such as and .

    Uniqueness: The presence of the acetylphenyl group and the specific arrangement of functional groups confer unique properties, such as enhanced bioactivity and specific interactions with molecular targets.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H27N5O3S2/c1-6-26(7-2)21-24-19-18(32-21)20(30)27(13(3)4)22(25-19)31-12-17(29)23-16-10-8-15(9-11-16)14(5)28/h8-11,13H,6-7,12H2,1-5H3,(H,23,29)

InChI Key

BSLAJKNYULGMMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C(C)C

Origin of Product

United States

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